molecular formula C10H20N2O6 B150884 (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate CAS No. 67333-70-4

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Cat. No.: B150884
CAS No.: 67333-70-4
M. Wt: 264.28 g/mol
InChI Key: GDOTUTAQOJUZOF-SCDVTJNCSA-N
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Description

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate (CAS 67333-70-4) is a chiral diamine salt widely employed in asymmetric catalysis, pharmaceutical synthesis, and materials science. Its molecular formula is C₁₀H₂₀N₂O₆ (MW: 264.28 g/mol), and it exhibits a high melting point of 280–284°C . The compound is synthesized by combining (1S,2S)-1,2-diaminocyclohexane with D-tartaric acid, forming a stable salt that enhances solubility and handling in polar solvents . Key applications include:

  • Asymmetric Catalysis: As a chiral ligand in the synthesis of esomeprazole sodium, where it replaces titanium-based catalysts and avoids the need for organic bases .
  • Organocatalysis: In thiourea-derived catalysts for enantioselective reactions, such as the conjugate addition of malonates to enones .
  • Metal Complexation: Forms Cu(II) and Ni(II) complexes for catalytic oxidation and C–C bond formation .

Properties

IUPAC Name

(1S,2S)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOTUTAQOJUZOF-SCDVTJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583676
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(1S,2S)-cyclohexane-1,2-diamine (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67333-70-4
Record name 1,2-Cyclohexanediamine, (1S,2S)-, (2S,3S)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67333-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(1S,2S)-cyclohexane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Racemate Preparation : Racemic 1,2-diaminocyclohexane is synthesized through catalytic hydrogenation of 1,2-diaminocyclohexene or via Hoffmann degradation of cyclohexene derivatives.

  • Salt Formation : The racemic diamine is dissolved in a polar solvent (e.g., water, ethanol, or methanol) and reacted with D-tartaric acid in a 1:1 molar ratio. The mixture is heated to 50–60°C to ensure complete dissolution, followed by gradual cooling to induce crystallization.

  • Fractional Crystallization : The diastereomeric salt of the (1S,2S)-enantiomer exhibits lower solubility and crystallizes preferentially. Repeated recrystallization from ethanol/water mixtures enhances enantiomeric excess (ee) to >99%.

Key Parameters :

ParameterOptimal ValueEffect on Yield/Purity
SolventEthanol/Water (3:1)Maximizes solubility contrast
Temperature Gradient60°C → 4°CEnhances crystal selectivity
Molar Ratio (Diamine:Tartaric Acid)1:1.05Prevents unreacted diamine

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability while maintaining high enantiomeric purity. Automated crystallization systems and solvent recycling are hallmarks of these processes.

Continuous Crystallization

  • Feedstock Preparation : Racemic diamine and D-tartaric acid are continuously fed into a reactor under controlled pH (4.5–5.5) and temperature (55°C).

  • Crystallization Loop : The mixture circulates through a cooling loop, where the (1S,2S)-salt crystallizes. Mother liquor is recycled to recover residual diamine and tartaric acid.

  • Filtration and Drying : The crystals are vacuum-filtered and washed with cold ethanol. Lyophilization yields a free-flowing powder with <0.5% moisture content.

Performance Metrics :

MetricLaboratory ScaleIndustrial Scale
Yield65–70%85–90%
Enantiomeric Excess99.5%99.8%
Cycle Time48–72 hours8–12 hours

Alternative Synthetic Routes

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP complexes) enable asymmetric hydrogenation of cyclohexene diamine precursors. This method bypasses resolution but requires high-pressure equipment.

Reaction Scheme :

Cyclohexene diamine+H2Ru-(S)-BINAP(1S,2S)Diaminocyclohexane\text{Cyclohexene diamine} + \text{H}_2 \xrightarrow{\text{Ru-(S)-BINAP}} (1S,2S)-\text{Diaminocyclohexane}

Advantages :

  • Single-step synthesis (no resolution needed).

  • ee >98% achievable.

Limitations :

  • Catalyst cost ($120–150/g) limits scalability.

  • Requires 50–100 bar H₂ pressure.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively acylate the (1R,2R)-enantiomer, leaving the (1S,2S)-diamine unreacted. The free base is then extracted and converted to the D-tartrate salt.

Conditions :

EnzymeSubstrateConversion Efficiency
Candida antarctica BRacemic diamine45–50%
Pseudomonas fluorescensN-Acetyl derivative55–60%

Purification and Characterization

Recrystallization

Final purification involves recrystallizing the crude product from hot ethanol. Key steps include:

  • Solvent Ratio : Ethanol/water (4:1) for optimal crystal growth.

  • Cooling Rate : 0.5°C/min to avoid inclusion of impurities.

Analytical Validation

TechniqueParametersExpected Outcome
HPLC (Chiralpak IA)Hexane:IPA (90:10), 1 mL/minRetention time: 12.3 min (1S,2S)
Optical Rotation[α]D²⁵ = -32.5° (c=1, H₂O)Confirms enantiopurity
Melting Point284°C (dec.)Validates purity

Comparative Analysis of Methods

MethodYieldeeCost ($/kg)Scalability
Classical Resolution70%99.5%120High
Asymmetric Hydrogenation85%98.5%450Moderate
Enzymatic Resolution60%99.0%200Low

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, oximes, reduced amines, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Scientific Research Applications

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is utilized in various fields:

Chemistry

  • Chiral Ligand in Asymmetric Synthesis: It plays a crucial role in facilitating the production of enantiomerically pure compounds by forming stable complexes with metal ions that catalyze asymmetric reactions.

Biology

  • Enzyme Mechanism Studies: The compound is employed in research to study enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

Medicine

  • Pharmaceutical Intermediate: It serves as an intermediate in synthesizing various pharmaceuticals, including antiviral and anticancer agents. Its derivatives have shown significant cytotoxic effects against cancer cell lines .

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

  • Cytotoxicity Studies: Derivatives of this compound have demonstrated significant cytotoxic activity against B16 melanoma cells in vitro.
  • Mechanistic Insights: The formation of platinum complexes enhances its anticancer properties, making it a candidate for developing new chemotherapeutic agents.

Antiviral Properties

The compound has been explored for its potential antiviral applications as an intermediate in the synthesis of antiviral drugs.

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity
A study evaluated a novel oxaliplatin derivative synthesized from this compound. Key findings include:

  • Enhanced Efficacy: The derivative showed improved therapeutic indices compared to standard oxaliplatin.
  • In Vivo Studies: The novel compound led to a greater increase in lifespan among treated subjects compared to controls.

Case Study 2: Enzyme Mechanism Studies
Research using this compound as a ligand revealed insights into enzyme mechanisms:

  • Protein-Ligand Interaction Studies: This compound was used to understand binding affinities and catalytic efficiencies in enzyme systems.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
(1R,2R)-(+)-1,2-DiaminocyclohexaneSimilar chiral structureModerate anticancer activity
(1S,2S)-1,2-Diaminocyclohexane mono-tartrateMono salt formLimited biological data
(1R,2R)-1,2-Diaminocyclohexane L-tartrateOpposite enantiomerLower efficacy in cancer models

The unique properties of this compound stem from its high enantiomeric purity and ability to form stable complexes with metal ions. These characteristics enhance its efficacy compared to related compounds .

Mechanism of Action

The mechanism of action of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate involves its ability to act as a chiral ligand. It forms complexes with metal ions, which can then catalyze various asymmetric reactions. The molecular targets include transition metal centers, and the pathways involved are typically related to catalytic cycles in asymmetric synthesis .

Comparison with Similar Compounds

Discrepancies and Limitations

  • Stereochemical Labeling Conflicts : erroneously labels the compound as "(+)-", conflicting with other sources . This highlights the need for rigorous verification of stereochemical descriptors in procurement.
  • Temperature Sensitivity : Reactions using (1S,2S)-DACH D-tartrate may require precise temperature control to avoid byproduct formation, as seen in self-assembly studies .

Biological Activity

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate, commonly referred to as DACH-D-tartrate, is a chiral diamine compound known for its significant role in asymmetric synthesis and its biological activities. This compound exhibits high enantiomeric purity and the ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H20N2O6
  • Molecular Weight : 264.278 g/mol
  • CAS Number : 67333-70-4
  • Appearance : White or off-white crystalline powder
  • Melting Point : Approximately 284°C (dec.)

This compound primarily functions as a chiral ligand in coordination chemistry. Its mechanism of action involves:

  • Formation of Metal Complexes : The compound can coordinate with various metal ions, facilitating catalytic cycles in asymmetric reactions.
  • Enzyme Interaction : It is utilized in studying enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

Biological Activity

Research indicates that this compound possesses several biological activities:

Anticancer Activity

Studies have demonstrated that DACH-D-tartrate derivatives exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies show that derivatives of this compound have significant cytotoxic activity against B16 melanoma cells in the submicromolar range .
  • Mechanistic Insights : The compound's ability to form platinum complexes enhances its anticancer properties, making it a candidate for developing new chemotherapeutic agents .

Antiviral Properties

The compound has been explored for its potential antiviral applications:

  • Synthesis of Antiviral Agents : As an intermediate in the synthesis of pharmaceuticals, it contributes to the development of antiviral drugs.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study evaluated the anticancer activity of a novel oxaliplatin derivative synthesized from this compound. The results indicated:

  • Enhanced Efficacy : The derivative showed improved therapeutic indices compared to standard oxaliplatin.
  • In Vivo Studies : The novel compound led to a greater increase in lifespan among treated subjects compared to controls .

Case Study 2: Enzyme Mechanism Studies

Research involving the use of this compound as a ligand revealed insights into enzyme mechanisms:

  • Protein-Ligand Interaction Studies : The compound was used to understand binding affinities and catalytic efficiencies in enzyme systems .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
(1R,2R)-(+)-1,2-DiaminocyclohexaneSimilar chiral structureModerate anticancer activity
(1S,2S)-1,2-Diaminocyclohexane mono-tartrateMono salt formLimited biological data
(1R,2R)-1,2-Diaminocyclohexane L-tartrateOpposite enantiomerLower efficacy in cancer models

The unique properties of this compound stem from its high enantiomeric purity and ability to form stable complexes with metal ions. These characteristics enhance its efficacy compared to related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate
Reactant of Route 2
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

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